molecular formula C15H14IN3O3 B1672080 Iomazenil CAS No. 127985-21-1

Iomazenil

Numéro de catalogue: B1672080
Numéro CAS: 127985-21-1
Poids moléculaire: 411.19 g/mol
Clé InChI: FRIZVHMAECRUBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’iomazénil implique une réaction d’échange nucléophile. Le processus comprend le balayage d’un mélange réactionnel avec de l’azote et son chauffage à 121 °C pendant 25 minutes. Le mélange réactionnel se compose généralement de bromo-mazénil, de sulfate de tin(II), d’acide 2,5-dihydroxybenzoïque, d’acide citrique et d’iode-123 . Le rendement de marquage obtenu est compris entre 80 % et 90 %, et une purification supplémentaire peut être obtenue par séparation par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de l’iomazénil suit des voies de synthèse similaires, mais à plus grande échelle. Le processus garantit une pureté et un rendement élevés, ce qui le rend approprié pour les applications cliniques et de recherche.

Analyse Des Réactions Chimiques

Types de réactions : L’iomazénil subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire différents dérivés iodés, tandis que la réduction peut produire diverses formes réduites d’iomazénil .

4. Applications de la recherche scientifique

L’iomazénil a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Imaging Applications

1.1 SPECT Imaging of Benzodiazepine Receptors

Iomazenil is primarily utilized in single-photon emission computed tomography (SPECT) to visualize benzodiazepine receptor binding in the brain. This imaging technique is crucial for understanding various neurological conditions:

  • Epilepsy : this compound has been shown to effectively identify seizure foci in patients with epilepsy, offering a non-invasive alternative to traditional methods like fluorodeoxyglucose PET imaging .
  • Panic Disorder : Research indicates that alterations in benzodiazepine receptor function may contribute to anxiety disorders. A study using this compound SPECT demonstrated decreased receptor binding in patients with panic disorder compared to healthy controls, providing insights into the neurobiological underpinnings of anxiety .
  • Alzheimer's Disease : A multicenter study evaluated this compound's efficacy in diagnosing Alzheimer's disease by mapping benzodiazepine receptor distribution in the brain. The findings revealed significant differences in receptor uptake between Alzheimer's patients and healthy individuals, suggesting its potential role in early diagnosis .

Neuropharmacological Research

2.1 Investigating GABAergic Function

This compound's unique pharmacological profile allows researchers to explore GABA receptor function and its implications for psychiatric disorders:

  • Schizophrenia Studies : this compound has been used to induce transient GABA deficits in schizophrenia patients, revealing its anxiogenic effects and potential to exacerbate psychotic symptoms. This research supports the hypothesis that GABA deficiency may play a role in the pathophysiology of schizophrenia .
  • Cognitive Function Assessment : In studies involving moyamoya disease patients, this compound SPECT was employed to assess neuronal viability and cognitive function pre- and post-revascularization surgery. The results indicated a correlation between improved cognitive function and increased this compound uptake in viable brain regions .

Potential Therapeutic Uses

3.1 Alcohol Use Disorder

This compound is being investigated as a potential treatment for alcohol use disorder due to its ability to modulate GABAergic activity. By antagonizing benzodiazepine receptors, it may help alleviate withdrawal symptoms and reduce cravings .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

Study Focus Findings Applications
EpilepsyEffective identification of seizure fociNon-invasive imaging technique
Panic DisorderDecreased benzodiazepine receptor binding in affected individualsInsights into anxiety disorder mechanisms
Alzheimer's DiseaseSignificant differences in receptor uptake between patients and controlsEarly diagnostic tool
SchizophreniaInduction of GABA deficits exacerbates symptomsUnderstanding psychosis mechanisms
Cognitive Function (Moyamoya)Correlation between this compound uptake and cognitive improvement post-surgeryAssessment of neuronal viability

Mécanisme D'action

L’iomazénil exerce ses effets en se liant aux récepteurs des benzodiazépines dans le cerveau. Il agit comme un antagoniste et un agoniste inverse partiel, modulant l’activité des récepteurs du GABA. Cette modulation affecte les niveaux de GABA dans le cerveau, influençant divers processus neurologiques et psychologiques . Les cibles moléculaires comprennent les récepteurs des benzodiazépines de type central, et les voies impliquées sont principalement liées à la neurotransmission GABAergique .

Composés similaires :

Unicité de l’iomazénil : L’unicité de l’iomazénil réside dans son double rôle d’antagoniste et d’agoniste inverse partiel, ce qui en fait un outil précieux dans les milieux de recherche et cliniques. Sa capacité à se lier aux récepteurs des benzodiazépines et à moduler l’activité GABAergique le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound’s uniqueness lies in its dual role as an antagonist and partial inverse agonist, making it a valuable tool in both research and clinical settings. Its ability to bind to benzodiazepine receptors and modulate GABAergic activity sets it apart from other similar compounds .

Activité Biologique

Iomazenil, a benzodiazepine derivative, is primarily known for its role as a radioligand in SPECT imaging to assess GABA(A) receptor function in the brain. Its biological activity is characterized by its ability to bind selectively to benzodiazepine receptors, influencing various neurophysiological processes. This article explores the biological activity of this compound through detailed research findings, case studies, and relevant data tables.

This compound acts as a benzodiazepine receptor antagonist with inverse agonist properties. This means it can inhibit the effects of traditional benzodiazepines while also inducing effects opposite to those of agonists. Research indicates that this compound can lead to anxiogenic effects and proconvulsant activity at higher doses, reflecting its role in modulating GABAergic neurotransmission .

SPECT Imaging

This compound is utilized in SPECT imaging to visualize GABA(A) receptor distribution in the brain. It has been particularly useful in diagnosing conditions such as epilepsy and Alzheimer's disease by highlighting areas of altered receptor binding.

Table 1: Summary of this compound SPECT Findings in Clinical Studies

Study TypeConditionKey Findings
Multicenter StudyEpilepsy100% positive predictive value for identifying epileptogenic zones .
Case StudyAlzheimer's DiseaseHigh uptake in medial occipital cortex; significant findings in TLE patients .
Case ReportGlobal Autobiographical AmnesiaReduced uptake in left medial temporal lobe .

Research Findings

  • Psychiatric Disorders : A study involving patients with schizophrenia showed that this compound increased psychotic symptoms and perceptual alterations, supporting the GABA-deficit hypothesis of schizophrenia . The study involved 13 patients receiving this compound, with results indicating a significant difference in response compared to healthy controls.
  • Eating Disorders : In a study assessing anorexia nervosa patients, lower this compound binding activity correlated with higher symptom severity scores on psychometric tests. This suggests that this compound binding may serve as a biomarker for clinical outcomes in such disorders .
  • Epilepsy Localization : A retrospective analysis of 12 patients with temporal lobe epilepsy demonstrated that decreased this compound uptake correlated with the localization of the epileptogenic zone, enhancing preoperative evaluation accuracy .

Case Studies

  • Case Study on Amnesia : A 62-year-old woman with global autobiographical amnesia exhibited reduced this compound uptake in her left medial temporal lobe. This case highlighted the utility of this compound SPECT in detecting functional brain abnormalities when conventional imaging techniques yielded negative results .
  • Clinical Evaluation of Epileptic Patients : In a multicenter study, this compound was administered to patients with various neurological conditions. The findings indicated that this compound could effectively delineate areas of abnormal receptor distribution, aiding in diagnosis and treatment planning .

Propriétés

IUPAC Name

ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIZVHMAECRUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048774
Record name Iomazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127985-21-1
Record name Iomazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomazenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iomazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DVX185FLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iomazenil
Reactant of Route 2
Reactant of Route 2
Iomazenil
Reactant of Route 3
Iomazenil
Reactant of Route 4
Iomazenil
Reactant of Route 5
Iomazenil
Reactant of Route 6
Iomazenil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.